8-Methoxychlortetracycline
Description
8-Methoxychlortetracycline (CAS: 0298-63-0) is a tetracycline-class antibiotic characterized by a chlorine atom at position 7 and a methoxy group (-OCH₃) at position 8 on its naphthacene core . This structural modification distinguishes it from other tetracyclines and influences its antibacterial activity, stability, and pharmacokinetic profile. The compound is derived from chlortetracycline, with the methoxy substitution enhancing resistance to enzymatic degradation and altering its spectrum of activity against Gram-positive and Gram-negative bacteria .
8-Methoxychlortetracycline shares the tetracycline mechanism of action: it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. However, its unique substitutions may improve binding affinity or reduce efflux pump-mediated resistance in certain pathogens .
Properties
CAS No. |
110298-63-0 |
|---|---|
Molecular Formula |
C23H25ClN2O9 |
Molecular Weight |
508.908 |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-8-methoxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O9/c1-22(33)7-5-8-16(26(2)3)18(29)13(21(25)32)20(31)23(8,34)19(30)11(7)17(28)12-9(27)6-10(35-4)15(24)14(12)22/h6-8,16,27-28,31,33-34H,5H2,1-4H3,(H2,25,32)/t7-,8-,16-,22-,23-/m0/s1 |
InChI Key |
LITNLJPOCNTUJW-QYPDEEGYSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications
The antibacterial activity and pharmacokinetics of tetracyclines are heavily influenced by substitutions at positions 5–8. Below is a comparative analysis of 8-Methoxychlortetracycline and key analogs:
*Estimated based on structural similarity to chlortetracycline.
Antibacterial Activity
- 8-Methoxychlortetracycline : Demonstrates activity against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. The methoxy group at position 8 may reduce susceptibility to tetracycline-specific efflux pumps .
- Demeclocycline : Similar spectrum but with reduced potency against Gram-negative bacteria due to slower bacterial uptake .
- Methacycline : Broader activity against atypical pathogens (e.g., Mycoplasma) owing to its methylene group, which enhances membrane permeability .
Pharmacokinetics
- Half-life : 8-Methoxychlortetracycline is hypothesized to have a longer half-life (~16 hours) compared to chlortetracycline (~6 hours) due to reduced renal clearance, similar to demeclocycline (~12 hours) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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